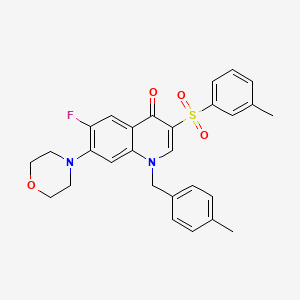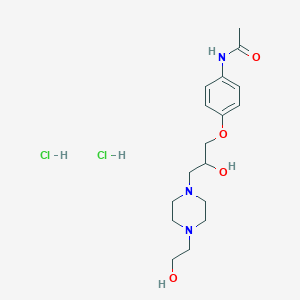
N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives often show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Marvanová et al. (2016) discuss the synthesis of similar compounds, emphasizing their potential as dual antihypertensive agents. The study focuses on the preparation of these compounds as free bases and their subsequent transformation into hydrochloride salts, highlighting the importance of solid-state analytical techniques in determining the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).
Pharmacological Applications
- Kumar et al. (2017) synthesized a novel series of compounds related to piperazine, which were evaluated for antidepressant and antianxiety activities. This research demonstrates the potential therapeutic uses of piperazine derivatives in mental health treatment (Kumar et al., 2017).
Antimicrobial Activities
- A study by Temiz-Arpacı et al. (2005) synthesized novel benzoxazole derivatives incorporating piperazine and evaluated their in vitro activities against various bacterial strains and yeasts. This research highlights the potential use of these compounds in developing new antimicrobial agents (Temiz-Arpacı et al., 2005).
Anticancer Properties
- Lv et al. (2019) synthesized and evaluated a heterocyclic compound with a piperazine unit for its anti-bone cancer activity. The study also utilized molecular docking to explore its potential antiviral activity, demonstrating the diverse applications of such compounds in cancer treatment and viral research (Lv et al., 2019).
Antihistaminic Activity
- A paper by Pascal et al. (1985) discussed the synthesis and evaluation of new theophylline or theobromine derivatives with antihistaminic activity. This research provides insight into the potential use of piperazine derivatives in treating allergies (Pascal et al., 1985).
Propiedades
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4.2ClH/c1-14(22)18-15-2-4-17(5-3-15)24-13-16(23)12-20-8-6-19(7-9-20)10-11-21;;/h2-5,16,21,23H,6-13H2,1H3,(H,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXFGHVIMITBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2667549.png)
![1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667553.png)
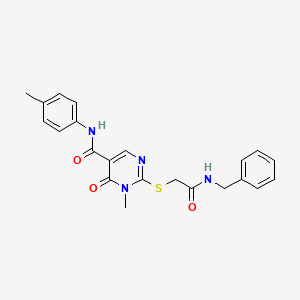

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2667557.png)
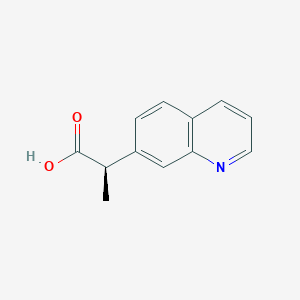
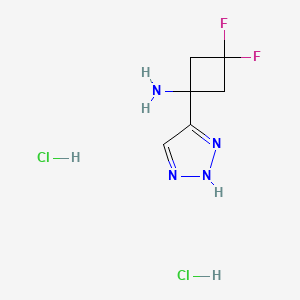
![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2667561.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)

